4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chlorobenzoyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorobenzoyl group, an ethyl group, and a propyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorobenzoyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the chlorobenzoyl group: This step involves the acylation of the pyrazole ring using 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Alkylation: The ethyl and propyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorobenzoyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[(2-Chlorobenzoyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2-chlorobenzoyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate
- Sodium 4-[(4-chlorobenzoyl)amino]benzoate
Uniqueness
4-[(2-Chlorobenzoyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H19ClN4O2 |
---|---|
Molecular Weight |
334.80 g/mol |
IUPAC Name |
4-[(2-chlorobenzoyl)amino]-1-ethyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O2/c1-3-9-18-16(23)14-13(10-21(4-2)20-14)19-15(22)11-7-5-6-8-12(11)17/h5-8,10H,3-4,9H2,1-2H3,(H,18,23)(H,19,22) |
InChI Key |
FGJFNXPINOLEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1NC(=O)C2=CC=CC=C2Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.